molecular formula C12H24O5P- B14534063 2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate CAS No. 62277-81-0

2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate

Cat. No.: B14534063
CAS No.: 62277-81-0
M. Wt: 279.29 g/mol
InChI Key: CVINHBVTDUIIGG-UHFFFAOYSA-M
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Description

2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its ability to form strong bonds with metals and other substrates, making it useful in a variety of industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate typically involves the esterification of phosphonic acid derivatives with 2-ethylhexanol and acetic acid. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of azeotropic distillation can help in the removal of water formed during the esterification process, thereby driving the reaction to completion. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives and alcohols.

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives, which can further react with other compounds.

    Substitution: The phosphonate group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve oxidation.

    Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst to facilitate the reaction.

Major Products Formed

    Hydrolysis: Phosphonic acid derivatives and 2-ethylhexanol.

    Oxidation: Phosphonic acid derivatives.

    Substitution: Depending on the nucleophile used, different substituted phosphonate compounds can be formed.

Scientific Research Applications

2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

    Biology: Investigated for its potential use in enzyme inhibition studies, particularly those involving phosphatases.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a plasticizer in the production of flexible polymers and as an additive in lubricants to improve their performance.

Mechanism of Action

The mechanism by which 2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate exerts its effects is primarily through its ability to form strong bonds with metal ions and other substrates. The phosphonate group can chelate metal ions, forming stable complexes that can alter the reactivity and properties of the metal. This chelation ability is particularly useful in catalysis, where the compound can enhance the activity of metal catalysts. Additionally, the ester groups in the compound can undergo hydrolysis, releasing active phosphonic acid derivatives that can interact with biological targets such as enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate is unique due to its combination of a phosphonate group with ester functionalities, which imparts both chelating ability and reactivity towards hydrolysis. This dual functionality makes it particularly versatile in applications ranging from catalysis to drug delivery, setting it apart from other similar compounds that may lack one or more of these properties.

Properties

CAS No.

62277-81-0

Molecular Formula

C12H24O5P-

Molecular Weight

279.29 g/mol

IUPAC Name

2-acetyloxyethyl(2-ethylhexoxy)phosphinate

InChI

InChI=1S/C12H25O5P/c1-4-6-7-12(5-2)10-17-18(14,15)9-8-16-11(3)13/h12H,4-10H2,1-3H3,(H,14,15)/p-1

InChI Key

CVINHBVTDUIIGG-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)(CCOC(=O)C)[O-]

Origin of Product

United States

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